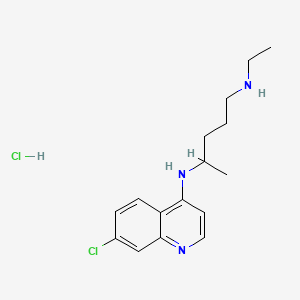![molecular formula C11H15NO2 B1485396 trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2149520-92-1](/img/structure/B1485396.png)
trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol
説明
Trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol, commonly known as trans-2-MPCB, is a cyclobutan derivative of 2-aminophenol. It is a white crystalline solid with a melting point of 132-134°C and a molecular weight of 218.3 g/mol. Trans-2-MPCB is a structural isomer of trans-2-aminocyclobutan-1-ol (trans-2-ACB) and has been widely studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Stereochemistry
- Synthesis of Cyclobutane Analogues : The synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe) has been accomplished, demonstrating different strategies based on cyclization reactions. This work completed the series cnPhe, with the synthesis allowing the isolation of enantiomerically pure N-protected amino acids suitable for peptide incorporation. The relative stereochemistry of these compounds was unambiguously assigned, showing the versatility of cyclobutane analogues in synthetic chemistry (Lasa, López, & Cativiela, 2005).
Chemical Transformations and Reactivity
- Anethole Isomerization and Dimerization : Research on trans-anethole exposed to solid acids or UV-Vis irradiation showed formation of cis-anethole and various dimers. This study highlights the potential of cyclobutane derivatives in understanding chemical reactivity under different conditions, providing insights into electrophilic addition and elimination reactions (Castro, Martínez, & Stashenko, 2010).
Structural and Conformational Analysis
- Conformation and Configuration Studies : NMR and X-ray diffraction analyses have shown that substituted arylcyclobutanes exist as single conformers with a nonplanar ring structure, demonstrating the significant impact of stereochemistry on the physical properties of these molecules. Such studies are crucial for understanding the molecular basis of cyclobutane derivatives' behavior (Kaz'mina, Lavrukhin, Antipin, Akhmedov, & Struchkov, 1981).
Peptide Incorporation and Helical Conformations
- Helical Folding of Cyclobutane Beta-Amino Acid Oligomers : The synthesis of trans-2-aminocyclobutane carboxylic acid oligomers and their experimental and modeling-based conformational analysis revealed a preference for 12-helical conformation, suggesting potential applications in designing peptides with specific structural attributes (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).
Application in Biomedical Research
- Tubulin-Targeting Antitumor Agents : The synthesis and evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones targeting tubulin demonstrate the application of cyclobutane-containing compounds in developing potent antiproliferative agents. These studies involve the exploration of structure-activity relationships, highlighting the cyclobutane derivatives' potential in medicinal chemistry (Greene et al., 2016).
特性
IUPAC Name |
(1R,2R)-2-(4-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGCKOGWSYOCK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)

![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)